molecular formula C10H10N2O B1378332 (1-Aminoisoquinolin-6-yl)methanol CAS No. 1374656-02-6

(1-Aminoisoquinolin-6-yl)methanol

Cat. No.: B1378332
CAS No.: 1374656-02-6
M. Wt: 174.2 g/mol
InChI Key: ZGQORUBXVDCOFZ-UHFFFAOYSA-N
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Description

(1-Aminoisoquinolin-6-yl)methanol: is an organic compound with the molecular formula C10H10N2O . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group at the first position and a hydroxymethyl group at the sixth position on the isoquinoline ring. It is a valuable building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminoisoquinolin-6-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Nitration: Isoquinoline undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydroxymethylation: The final step involves the introduction of a hydroxymethyl group at the sixth position. This can be achieved through a formylation reaction followed by reduction.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Aminoisoquinolin-6-yl)methanol can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form various reduced isoquinoline derivatives.

    Substitution: It can participate in substitution reactions where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry:

    Building Block: (1-Aminoisoquinolin-6-yl)methanol is used as a building block in the synthesis of complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions.

Biology:

    Biomolecular Probes: The compound is used in the development of probes for studying biological processes.

    Enzyme Inhibitors: It is investigated for its potential as an enzyme inhibitor.

Medicine:

    Drug Development: this compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry:

    Material Science: The compound is used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of (1-Aminoisoquinolin-6-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other biomolecules. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (1-Aminoisoquinolin-7-yl)methanol: Similar structure but with the amino group at the seventh position.

    (1-Aminoisoquinolin-5-yl)methanol: Similar structure but with the amino group at the fifth position.

Uniqueness:

    Positional Isomerism: The position of the amino and hydroxymethyl groups in (1-Aminoisoquinolin-6-yl)methanol makes it unique compared to its positional isomers.

    Reactivity: The specific positioning of functional groups influences the compound’s reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.

Properties

IUPAC Name

(1-aminoisoquinolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQORUBXVDCOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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